Cumyl dithiobenzoate exhibits vulcanizing properties, meaning it can form cross-links between rubber chains, strengthening and improving the properties of rubber materials. Research suggests its potential use as a co-curing agent in rubber compounds, particularly for tires, improving their wear resistance and durability [].
Studies are exploring the potential of cumyl dithiobenzoate as a lubricant additive due to its ability to reduce friction and wear. Its antioxidant properties are also being investigated for its potential use in protecting materials from degradation. However, further research is needed to confirm its effectiveness and optimize its application [].
Limited research suggests potential antibacterial and antifungal activities of cumyl dithiobenzoate. However, more studies are needed to understand its mechanisms of action, efficacy, and potential toxicity before considering any practical applications [].
Cumyl dithiobenzoate finds use as a chain transfer agent in certain types of polymerization reactions. It helps control the polymer chain length and distribution, influencing the final properties of the synthesized polymer [].
Cumyl dithiobenzoate is an organic compound with the chemical formula C₁₆H₁₆S₂. It is a member of the dithiobenzoate family, characterized by the presence of two sulfur atoms in its structure. This compound is primarily used as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization, a method that allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. The compound's structure includes a cumyl group attached to a dithiobenzoate moiety, which contributes to its unique reactivity and functionality in polymer chemistry .
Cumyl dithiobenzoate can be synthesized through various methods, typically involving the reaction of cumyl alcohol with benzoyl chloride in the presence of a base to form the dithiobenzoate structure. The synthesis process often requires careful control of reaction conditions to ensure high yields and purity. Alternative methods may involve different starting materials or catalytic systems, but the fundamental approach remains similar across different protocols .
The primary application of cumyl dithiobenzoate lies in polymer chemistry, specifically in RAFT polymerization. It is used to synthesize well-defined polymers for various applications, including:
Studies on cumyl dithiobenzoate have focused on its interactions within RAFT polymerization systems. Research indicates that impurities present in cumyl dithiobenzoate can significantly affect polymerization rates and outcomes. Understanding these interactions is crucial for optimizing reaction conditions and achieving desired polymer characteristics .
Cumyl dithiobenzoate shares similarities with other dithiobenzoates and related compounds used in RAFT polymerization. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Benzyl dithiobenzoate | Contains a benzyl group instead of cumyl | Generally more reactive than cumyl derivatives |
Phenyl dithiobenzoate | Contains a phenyl group | Often used for different monomer systems |
Ethyl dithiobenzoate | Contains an ethyl group | Lower volatility; may have different solubility |
Cumyl dithiobenzoate is unique due to its combination of stability and reactivity, which allows for effective control over polymerization processes while minimizing side reactions that may occur with other similar compounds .
Laboratory synthesis of cumyl dithiobenzoate typically follows established protocols that emphasize precision control and high purity product formation [1] [2]. The primary synthetic route involves the reaction between dithiobenzoic acid and cumyl alcohol or its derivatives under carefully controlled conditions [2] [3].
The most commonly employed laboratory method involves the direct alkylation of dithiobenzoic acid using cumyl chloride as the alkylating agent [2] [4]. This process begins with the preparation of dithiobenzoic acid through the reaction of benzyl chloride with elemental sulfur and sodium methoxide in methanol [5] [6]. The reaction mixture is heated to 67°C for 10 hours under an inert atmosphere to prevent oxidation [4] [6].
The cumyl dithiobenzoate synthesis proceeds through nucleophilic substitution where sodium dithiobenzoate reacts with cumyl chloride in a two-phase system [2] [7]. Typical reaction conditions include:
Parameter | Value | Source |
---|---|---|
Temperature | 15-25°C | [2] |
Reaction Time | 30 minutes to 24 hours | [2] |
Phase Ratio (Aqueous:Organic) | 80:20 to 20:80 | [2] |
Yield | 70-84% | [2] [4] |
An alternative laboratory approach involves the addition of dithiobenzoic acid to alpha-methylstyrene [2] [8]. This method provides cumyl dithiobenzoate through a Michael addition mechanism where the dithiobenzoic acid adds across the vinyl group of alpha-methylstyrene [8]. The reaction is typically conducted in organic solvents such as heptane or toluene at temperatures ranging from room temperature to 67°C [8].
A sophisticated laboratory protocol employs Grignard reagent methodology where phenylmagnesium bromide reacts with carbon disulfide to form the dithiobenzoate anion, which subsequently undergoes alkylation with cumyl halides [9] [10]. This method requires strict anhydrous conditions and inert atmosphere protection [10].
Industrial production of cumyl dithiobenzoate employs scalable processes that optimize yield, cost-effectiveness, and product consistency [2] [6]. The manufacturing approaches differ significantly from laboratory methods in terms of reactor design, continuous processing capabilities, and waste minimization strategies [2].
Industrial synthesis predominantly utilizes biphasic reaction systems that facilitate product separation and purification [2] [7]. The process involves dissolving dithiocarboxylic salts in the aqueous phase while maintaining the organic reactants in a separate organic phase containing aliphatic hydrocarbons such as hexane, heptane, or octane [2].
Key industrial process parameters include:
Process Variable | Industrial Range | Optimization Target |
---|---|---|
Weight Ratio (Aqueous:Organic) | 95:5 to 5:95 | 80:20 to 20:80 [2] |
Operating Temperature | -10°C to 100°C | 0°C to 80°C [2] |
Reaction Duration | 1 minute to 48 hours | 30 minutes to 24 hours [2] |
Pressure | Atmospheric to elevated | Atmospheric [2] |
Advanced industrial facilities employ continuous flow reactors that enable precise control over reaction conditions and residence time [6] [11]. These systems utilize improved dispersion of sublimated sulfur and enhanced mixing through controlled addition of inert gases such as nitrogen or helium [6] [11]. The continuous process achieves conversion rates of approximately 81% while reducing overall processing time to 16 hours [11].
Industrial processes often incorporate phase transfer catalysts to enhance reaction efficiency between the aqueous and organic phases [2]. Common catalysts include crown ethers and quaternary ammonium salts such as triicaprylmethylammonium chloride [2]. These catalysts facilitate the transfer of ionic species across phase boundaries, thereby accelerating the overall reaction rate [2].
The purification of cumyl dithiobenzoate requires sophisticated analytical techniques and separation methods to achieve the high purity standards required for research and industrial applications [12] [13].
Column chromatography represents the primary purification technique for cumyl dithiobenzoate [14] [15]. Silica gel serves as the stationary phase, with various organic solvent systems employed as mobile phases [14] [15]. The compound typically elutes with retention factor values between 0.5 and 0.92 depending on the solvent system used [16].
Typical chromatographic conditions include:
Parameter | Specification | Reference |
---|---|---|
Stationary Phase | Silica gel 60 Å, 70-230 mesh | [17] |
Mobile Phase | Ethyl acetate:hexane (2:3) | [17] |
Detection | Ultraviolet absorption | [14] |
Retention Factor | 0.5-0.92 | [16] |
Quality control protocols for cumyl dithiobenzoate employ multiple analytical techniques to verify structural integrity and purity [12] [13] [18]. High Performance Liquid Chromatography analysis provides quantitative purity determination with minimum specifications typically exceeding 98.0% [12] [13].
Nuclear Magnetic Resonance spectroscopy serves as the primary structural confirmation tool [18] [19]. Proton Nuclear Magnetic Resonance analysis reveals characteristic signals for the cumyl and dithiobenzoate moieties, while Carbon-13 Nuclear Magnetic Resonance provides definitive structural verification [18] [19].
Mass spectrometry analysis confirms molecular weight and fragmentation patterns consistent with cumyl dithiobenzoate structure [20]. The molecular ion peak appears at mass-to-charge ratio 272.4, corresponding to the expected molecular formula C₁₆H₁₆S₂ [12] [13].
Quality control protocols include verification of key physical properties that confirm product identity and purity [12] [13]. Critical specifications include:
Property | Specification | Method |
---|---|---|
Melting Point | 35.0-39.0°C | Capillary method [13] |
Appearance | Red to dark purple crystal | Visual inspection [13] |
Purity | Minimum 98.0% | High Performance Liquid Chromatography [12] [13] |
Maximum Absorption | 444 nm in cyclohexane | Ultraviolet-Visible spectroscopy [13] |
Industrial purification protocols include vacuum distillation for solvent removal and final product isolation [2] [8]. The process typically involves heating under reduced pressure to remove volatile impurities while preserving the thermal stability of cumyl dithiobenzoate [8]. Final products undergo multiple washing steps with basic aqueous solutions to remove excess dithiobenzoic acid and other acidic impurities [2] [21].
The thermodynamic characterization of cumyl dithiobenzoate has been extensively studied through kinetic analysis of reversible addition-fragmentation chain transfer polymerization reactions. The most significant thermodynamic parameter determined for this compound is the reaction enthalpy of β-scission, which has been experimentally determined to be approximately 50 kilojoules per mole [1] [2] [3].
This value was obtained through detailed kinetic analysis of cumyl dithiobenzoate-mediated reversible addition-fragmentation chain transfer polymerization of styrene at elevated temperatures ranging from 120 to 180 degrees Celsius [1] [2]. The β-scission reaction represents the fragmentation step of the intermediate reversible addition-fragmentation chain transfer radical, which is crucial for understanding the thermodynamic stability and reactivity of the compound under polymerization conditions.
The activation energy for the transfer reaction to cumyl dithiobenzoate has been determined to be approximately 26 kilojoules per mole across the temperature range of 25 to 60 degrees Celsius [4]. This activation energy provides insight into the kinetic barriers associated with the chain transfer process involving the compound.
However, fundamental thermodynamic parameters such as the standard enthalpy of formation (ΔHf) and standard entropy (S°) have not been experimentally determined or reported in the literature. This represents a significant gap in the thermodynamic characterization of cumyl dithiobenzoate that would require dedicated calorimetric and thermodynamic studies to address.
Parameter | Value | Temperature Range | Reference |
---|---|---|---|
Reaction Enthalpy (ΔH) | 50 kJ/mol | 120-180°C | RAFT polymerization study |
Enthalpy of β-scission | 50 kJ/mol | 120-180°C | Intermediate RAFT radical β-scission |
Activation Energy | 26 kJ/mol | 25-60°C | Transfer reaction to CTA |
Standard Entropy (S°) | Not reported | - | - |
Enthalpy of Formation (ΔHf) | Not reported | - | - |
Cumyl dithiobenzoate exhibits a distinctive solubility profile that is characteristic of compounds containing both aromatic and dithioester functional groups. The compound demonstrates high solubility in chlorinated organic solvents such as chloroform and dichloromethane, which are commonly employed for polymer analysis and purification procedures [5] [6].
The compound shows excellent solubility in aromatic solvents, particularly toluene, which is frequently used as a reaction medium for reversible addition-fragmentation chain transfer polymerization [1] [7]. Tetrahydrofuran also provides good solvation for cumyl dithiobenzoate, making it suitable for various synthetic applications [5] [6].
For aliphatic hydrocarbons, cumyl dithiobenzoate exhibits moderate solubility in solvents such as n-dodecane, which has been successfully employed in dispersion polymerization systems [5] [6]. However, the solubility decreases significantly in highly polar solvents.
The compound is essentially insoluble in water due to its hydrophobic nature, which is attributed to the presence of both the cumyl and dithiobenzoate moieties [7]. Similarly, polar protic solvents such as methanol and ethanol provide only limited solubility, restricting their use in reversible addition-fragmentation chain transfer applications [7].
In supercritical carbon dioxide, cumyl dithiobenzoate shows moderate to low solubility. Computational solvation studies indicate that while the compound has some affinity for supercritical carbon dioxide through interactions with the unsaturated polar bonds, the long alkyl chains and aromatic groups limit its overall solubility in this medium [7].
Solvent | Solubility | Use in RAFT | Notes |
---|---|---|---|
Chloroform | High | Yes | Commonly used for polymer analysis |
Toluene | High | Yes | Frequently used RAFT medium |
Tetrahydrofuran (THF) | High | Yes | Good RAFT solvent |
Dichloromethane | High | Yes | Suitable for purification |
n-Dodecane | Moderate | Yes | Used in dispersion polymerization |
Supercritical CO₂ | Moderate-Low | Limited | Poor solvation due to long alkyl chains |
Water | Insoluble | No | Immiscible |
Methanol | Low | Limited | Polar protic solvent limitation |
Ethanol | Low | Limited | Polar protic solvent limitation |
The thermal stability of cumyl dithiobenzoate is a critical parameter for its application in reversible addition-fragmentation chain transfer polymerization, as it determines the operational temperature range and long-term storage conditions. The compound exists as a solid at room temperature with a melting point range of 37 to 41 degrees Celsius [8] [9] [10].
At temperatures typically employed for reversible addition-fragmentation chain transfer polymerization (60 to 80 degrees Celsius), cumyl dithiobenzoate demonstrates excellent thermal stability with no significant decomposition observed [1] [11]. This stability window makes it highly suitable for controlled radical polymerization applications.
Thermal decomposition begins at approximately 120 degrees Celsius [12] [13]. At this temperature, the compound undergoes decomposition yielding unsaturated compounds and dithiobenzoic acid as primary products [14] [12]. This decomposition leads to a gradual loss of living character in reversible addition-fragmentation chain transfer polymerization, manifesting as retarded reaction rates and broadened molecular weight distributions [12] [13].
At elevated temperatures between 150 and 180 degrees Celsius, more significant decomposition occurs with the formation of multiple degradation products [2] [3]. However, controlled polymerization can still be maintained under these conditions, although with reduced control compared to lower temperature operations [1] [2].
Complete thermal degradation occurs at temperatures exceeding 350 degrees Celsius, resulting in the complete breakdown of the molecular structure and total loss of reversible addition-fragmentation chain transfer functionality [15].
The decomposition kinetics follow complex pathways involving multiple competing reactions. The thermal decomposition process has been characterized through thermogravimetric analysis and kinetic modeling, revealing that the process involves both direct thermal cleavage and oxidative degradation pathways [12] [13].
Temperature (°C) | Thermal Behavior | Decomposition Products | Impact on RAFT |
---|---|---|---|
37-41 | Melting point range | None | No effect |
60-80 | Stable during RAFT polymerization | None | Controlled polymerization |
120 | Onset of thermal decomposition | Unsaturated compounds + dithiobenzoic acid | Loss of living character begins |
150-180 | Significant decomposition observed | Multiple degradation products | Reduced control, broader MWD |
>350 | Complete thermal degradation | Complete breakdown | Complete loss of RAFT function |
The electrochemical behavior of cumyl dithiobenzoate has been extensively investigated as part of efforts to develop electrochemically-initiated reversible addition-fragmentation chain transfer polymerization methods. The compound exhibits distinctive redox properties that are characteristic of dithiobenzoate-class reversible addition-fragmentation chain transfer agents.
Electrochemical reduction of cumyl dithiobenzoate follows an irreversible mechanism described as an ECr process (electrochemical reaction coupled to a chemical reaction) [16] [17] [18]. The reduction involves electron transfer to the thiocarbonyl group followed by rapid chemical fragmentation to generate cumyl radicals and dithiobenzoate anions [16] [17].
The reduction peak potential for cumyl dithiobenzoate appears at cathodic potentials when measured using cyclic voltammetry [16] [17] [18]. Importantly, dithiobenzoates, including cumyl dithiobenzoate, exhibit reduction potentials that are more positive (easier to reduce) compared to other reversible addition-fragmentation chain transfer agent classes in the following order: dithiobenzoates > trithiocarbonates > heteroaromatic dithiocarbamates > xanthates ≈ N-alkyl-N-aryldithiocarbamates [16] [17] [18].
The electron transfer kinetics are coupled to the subsequent chemical reaction, making the overall process controlled by both the charge transfer rate and the chemical reaction rate [16] [17] [18]. Analysis of cyclic voltammograms across multiple scan rates reveals that the kinetic control depends on the scan rate, with the process showing characteristics of a first-order irreversible chemical reaction following the initial electron transfer [16] [17] [18].
Oxidation behavior of cumyl dithiobenzoate has been less extensively studied, with limited reports on oxidation potentials or mechanisms. The focus of electrochemical research has primarily been on the reductive activation pathway relevant to reversible addition-fragmentation chain transfer polymerization initiation.
The electrochemical activation of cumyl dithiobenzoate makes it a good candidate for electrochemically-initiated reversible addition-fragmentation chain transfer polymerization compared to other reversible addition-fragmentation chain transfer agent classes [16] [17] [18]. The relatively positive reduction potential and favorable fragmentation kinetics of the resulting radical anion contribute to its effectiveness in electrochemical applications.
Parameter | Value/Description | Technique | Reference/Notes |
---|---|---|---|
Reduction Peak Potential (Ep,c) | Cathodic (vs. reference electrode) | Cyclic Voltammetry | Dithiobenzoates > trithiocarbonates |
Electrochemical Mechanism | ECr (Electrochemical-Chemical reaction) | CV analysis | Reduction-coupled chemical reaction |
Electron Transfer Kinetics | Coupled to chemical reaction | CV at multiple scan rates | Both charge transfer and chemical rates important |
Chemical Reaction Order | First-order irreversible | Kinetic analysis | Irreversible first-order process |
Reduction Product | Cumyl radical + dithiobenzoate anion | Mechanistic studies | C-S bond cleavage mechanism |
Reversibility | Irreversible reduction | CV assessment | No return oxidation peak observed |
Scan Rate Dependence | Rate controlled by both kET and kc | Multi-rate CV | Kinetic control depends on v |
Irritant;Environmental Hazard